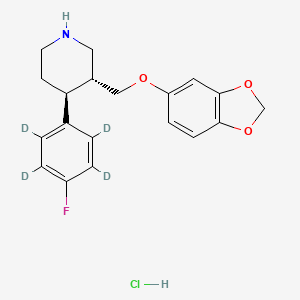
Paroxetine EP impurity D-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine EP impurity D-d4 (hydrochloride) is a deuterated form of Paroxetine impurity D. It is a labeled compound used in various scientific research applications, particularly in the field of pharmaceuticals. The compound is identified as (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (Paroxetine Impurity) deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine EP impurity D-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Paroxetine impurity D. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paroxetine EP impurity D-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Paroxetine EP impurity D-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Paroxetine EP impurity D-d4 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Paroxetine and its impurities.
Biology: Employed in metabolic studies to trace the pathways and interactions of Paroxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Paroxetine.
Industry: Applied in the quality control and validation of pharmaceutical products containing Paroxetine
Mechanism of Action
The mechanism of action of Paroxetine EP impurity D-d4 (hydrochloride) is similar to that of Paroxetine. It primarily targets the serotonin transporter (SERT) and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
Paroxetine hydrochloride: The parent compound used to treat depression and anxiety disorders.
Paroxetine impurity A: Another impurity of Paroxetine used in analytical studies.
Paroxetine impurity C: A related compound used in quality control of Paroxetine
Uniqueness
Paroxetine EP impurity D-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-labeled compounds .
Properties
Molecular Formula |
C19H21ClFNO3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1/i1D,2D,3D,4D; |
InChI Key |
GELRVIPPMNMYGS-CYTVUJSBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



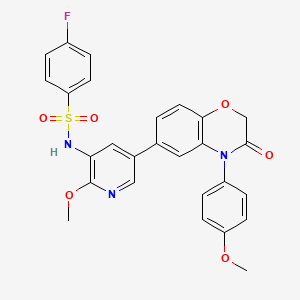
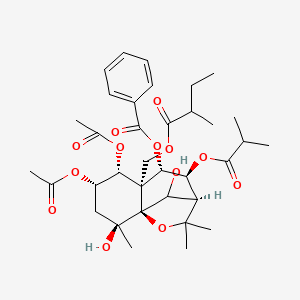
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


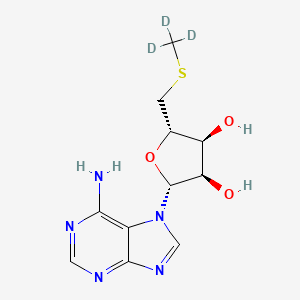
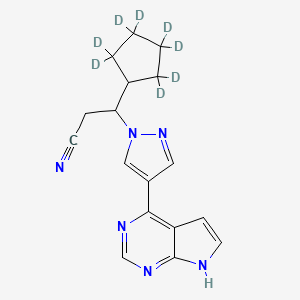
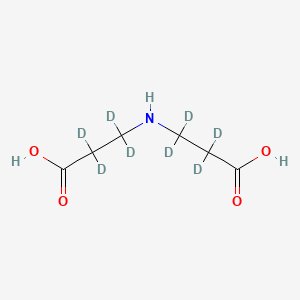
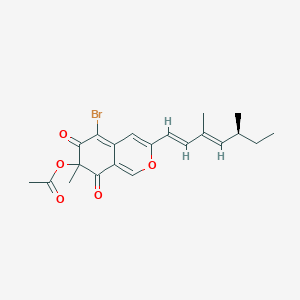

![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
